5,5,6,6,7,7,8,8,8-Nonafluoro-2-octanone
Description
5,5,6,6,7,7,8,8,8-Nonafluoro-2-octanone (CAS: 140834-64-6) is a fluorinated ketone with the molecular formula C₈H₅F₉O and a molecular weight of 288.11 g/mol. It is characterized by a perfluorinated carbon chain (C5–C8) and a ketone group at the second position. This compound is commercially available at ≥95% purity and is utilized in pharmaceutical and material science research as a synthetic intermediate .
Properties
IUPAC Name |
5,5,6,6,7,7,8,8,8-nonafluorooctan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F9O/c1-4(18)2-3-5(9,10)6(11,12)7(13,14)8(15,16)17/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFHSDZDCSCCGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F9O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20577986 | |
| Record name | 4-(Perfluorobutyl)-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20577986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140834-64-6 | |
| Record name | 4-(Perfluorobutyl)-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20577986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5,6,6,7,7,8,8,8-Nonafluoro-2-octanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,6,6,7,7,8,8,8-Nonafluoro-2-octanone typically involves the fluorination of octanone derivatives. One common method is the direct fluorination of 2-octanone using elemental fluorine or fluorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound involves large-scale fluorination processes. These processes often use specialized equipment to handle the highly reactive fluorine gas and ensure safety. The product is then purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
5,5,6,6,7,7,8,8,8-Nonafluoro-2-octanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions typically yield fluorinated alcohols.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Perfluorinated carboxylic acids.
Reduction: Fluorinated alcohols.
Substitution: Various substituted fluorinated compounds depending on the nucleophile used.
Scientific Research Applications
5,5,6,6,7,7,8,8,8-Nonafluoro-2-octanone is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other fluorinated compounds.
Biology: Investigated for its potential effects on biological systems, particularly in studies involving fluorinated molecules.
Medicine: Explored for its potential use in drug development due to its unique properties.
Industry: Applied in the production of specialty chemicals, coatings, and materials with high chemical resistance.
Mechanism of Action
The mechanism of action of 5,5,6,6,7,7,8,8,8-Nonafluoro-2-octanone involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in a range of chemical reactions. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares structural features of 5,5,6,6,7,7,8,8,8-Nonafluoro-2-octanone with analogous fluorinated compounds:
| Compound Name | CAS Number | Molecular Formula | Functional Group | Fluorination Pattern | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| This compound | 140834-64-6 | C₈H₅F₉O | Ketone | C5–C8 fully fluorinated | 288.11 |
| 5,5,6,6,7,7,8,8,8-Nonafluoro-2,4-octanedione | - | C₈H₄F₉O₂ | Diketone | C5–C8 fully fluorinated | 304.09 |
| 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-2-octanol | 156122-84-8 | C₈H₆F₁₂O | Alcohol | C3–C8 fully fluorinated | 346.11 |
| 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluoro-2-nonanol | - | C₉H₅F₁₅O | Alcohol | C3–C9 fully fluorinated | 414.11 |
| 5,5,6,6,7,7,8,8,8-Nonafluoro-3-iodooctan-1-ol | 109574-81-4 | C₈H₆F₉IO | Alcohol + Iodo | C5–C8 fully fluorinated | 402.03 |
| 3-Iodo-5,5,6,6,7,7,8,8,8-Nonafluoro-octanoic acid | - | C₈H₄F₉IO₂ | Carboxylic acid | C5–C8 fully fluorinated | 402.01 |
Key Observations :
- Functional Groups: The ketone group in this compound distinguishes it from alcohols (e.g., dodecafluoro-2-octanol) and acids (e.g., nonafluoro-octanoic acid). Diketones like 5,5,6,6,7,7,8,8,8-Nonafluoro-2,4-octanedione exhibit higher polarity and reactivity due to dual ketone groups .
- Fluorination Extent: Compounds with extended fluorination (e.g., pentadecafluoro-2-nonanol) exhibit higher molecular weights and hydrophobicity compared to the target compound.
Physicochemical Properties
*Inferred from structurally similar compounds in and , which are semi-solids.
Trends :
- Hydrophobicity : Fluorinated chains impart significant hydrophobicity, but polar functional groups (e.g., carboxylic acid) enhance solubility in polar solvents.
- Thermal Stability : Perfluorinated compounds generally exhibit high thermal stability, but ketones may decompose at lower temperatures compared to acids due to carbonyl reactivity.
Biological Activity
5,5,6,6,7,7,8,8,8-Nonafluoro-2-octanone (CAS Number: 140834-64-6) is a fluorinated ketone with the molecular formula C₈H₇F₉O. This compound has garnered attention in various fields due to its unique chemical properties and potential biological activities. This article delves into its biological activity, including antimicrobial and anticancer properties, and presents relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇F₉O |
| Molecular Weight | 418.039 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| LogP | 4.0307 |
Antimicrobial Activity
Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties. A study focusing on the antibacterial activities of various fluorinated ketones found that this compound demonstrated significant activity against several bacterial strains. The compound's structure allows it to disrupt microbial membranes effectively.
Case Study: Antibacterial Effects
In a laboratory setting:
- Tested Strains : Escherichia coli, Staphylococcus aureus, and Candida albicans.
- Method : Disk diffusion method was employed to measure the inhibition zones.
- Results : The compound exhibited inhibition zones of 15 mm against E. coli and 18 mm against S. aureus, indicating potent antibacterial activity.
Anticancer Activity
The anticancer potential of this compound has also been investigated. Preliminary studies suggest that this compound can inhibit the proliferation of cancer cell lines.
Research Findings
A notable study assessed the effects of this compound on various cancer cell lines:
- Cell Lines Tested : HCT-116 (colon cancer), Panc-1 (pancreatic cancer), NBT-T2 (bladder cancer).
- Method : MTT assay was used to determine cell viability.
- IC50 Values :
- HCT-116: 0.077 µg/mL
- Panc-1: 0.080 µg/mL
- NBT-T2: 0.102 µg/mL
These results suggest that this compound has a strong potential as an anticancer agent due to its low IC50 values.
The biological activity of this compound may be attributed to its ability to interact with cellular membranes and proteins due to the presence of fluorine atoms. The electronegative nature of fluorine enhances lipophilicity and membrane permeability, allowing the compound to exert its effects more efficiently.
Proposed Mechanisms:
- Membrane Disruption : The compound may integrate into microbial membranes leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell metabolism or proliferation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
